
4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C19H15N5O3 and its molecular weight is 361.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cycloaddition Reactions
Cycloaddition reactions are pivotal in synthetic organic chemistry for constructing complex cyclic structures. Compounds related to 4-Imino-6-(2-methoxyphenyl)-3-phenyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), have demonstrated significant reactivity in cycloaddition reactions. These reactions are essential for creating novel cyclic compounds with potential applications in material science and drug development (Sasaki, Kanematsu, & Hayakawa, 1971).
Derivatization for Analytical Purposes
The derivatization of conjugated dienes using Cookson-type reagents for high-performance liquid chromatography (HPLC) with fluorescence detection highlights the compound's utility in analytical chemistry. A related derivative, 4-substituted 1,2,4-triazoline-3,5-dione, has been used to quantify conjugated dienes, demonstrating the compound's role in enhancing analytical methods for detecting and quantifying organic compounds (Shimada & Mizuguchi, 1992).
Antimicrobial Activities
The synthesis of triazole derivatives based on the structural framework similar to this compound has been explored for antimicrobial properties. These compounds have shown significant activity against various microbial strains, indicating their potential as leads for developing new antimicrobial agents. This underscores the compound's relevance in medicinal chemistry and drug discovery efforts aimed at addressing antimicrobial resistance (Zhao et al., 2012).
特性
IUPAC Name |
4-amino-6-(2-methoxyphenyl)-3-phenyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-13-10-6-5-9-12(13)17-21-14-15(18(25)23-17)22-19(26)24(16(14)20)11-7-3-2-4-8-11/h2-10H,20H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREXACZISZAMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)


![3,3-Dimethyl-1-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]piperidine-2-carbonitrile](/img/structure/B2812610.png)
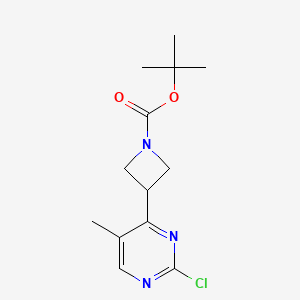
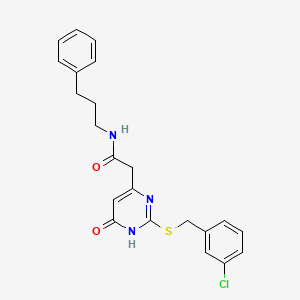
![7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2812616.png)
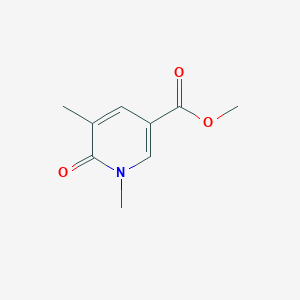
![1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2812618.png)
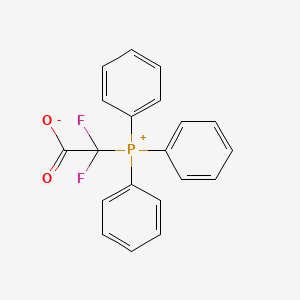

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)
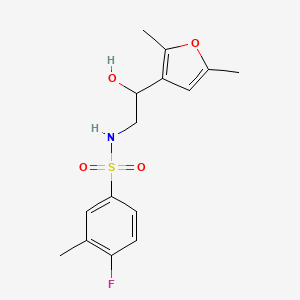
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)